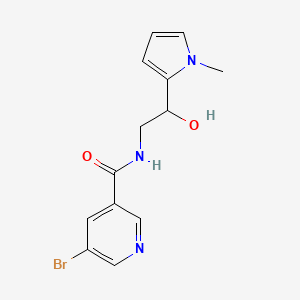

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the bromine atom and the nicotinamide group. There are several methods for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis . The bromine atom could be introduced through a halogenation reaction, and the nicotinamide group could be added through a condensation reaction .Chemical Reactions Analysis

As a pyrrole derivative, this compound would likely undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2- or 3-positions of the pyrrole ring. The bromine atom and the nicotinamide group could also participate in reactions, depending on the conditions .Applications De Recherche Scientifique

Synthesis and Structural Analogs

The scientific research applications of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide and its structural analogs span various fields, including medicinal chemistry and materials science. An example of research related to structural analogs of nicotinamide includes the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, illustrating the exploration of isosteric and isoelectronic analogues to nicotinamide nucleoside for potential therapeutic uses (Kabat, Pankiewicz, & Watanabe, 1987). This work demonstrates the continuous effort in synthesizing nicotinamide derivatives to explore their biological and pharmacological properties.

Interaction with Receptors

Research into the binding affinities of nicotinamide derivatives for various receptors provides insight into their potential therapeutic applications. For instance, a study on the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives revealed that certain compounds exhibit potent affinities for 5-HT3 and dopamine D2 receptors, indicating their relevance in neurological studies and potential applications in treating related disorders (Hirokawa, Yoshida, & Kato, 1998).

Chemoselective Reduction

The chemoselective reduction of related compounds, such as the conversion of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione to nicotinamide derivatives under controlled conditions, showcases the chemical versatility and potential for creating novel compounds with varied biological activities (Goto, Saito, & Sato, 1987). Such synthetic methodologies are crucial for developing new drugs and understanding the biochemical pathways involved in disease states.

Antimicrobial and Antiviral Testing

Ethylacetoacetate and nicotinohydrazide reactions leading to derivatives with potential antimicrobial and antiviral properties highlight the exploration of nicotinamide analogs in combating infectious diseases. The screening of these compounds against various cell cultures provides a basis for developing new treatments for microbial and viral infections (Joshi et al., 2010).

Corrosion Inhibition

The study of nicotinamide derivatives as corrosion inhibitors on mild steel in hydrochloric acid solution demonstrates the application of these compounds beyond the pharmaceutical domain, showing their utility in materials science and engineering (Chakravarthy, Mohana, & Kumar, 2014). This research could lead to the development of more effective corrosion inhibitors for industrial applications.

Propriétés

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHXPEOQCFAAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)

![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)